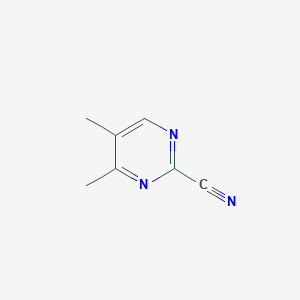

4,5-Dimethylpyrimidine-2-carbonitrile

説明

OSI-7904は、抗腫瘍作用を有するベンゾキナゾリン葉酸アナログです。DNA合成に必須な酵素であるチミジル酸シンターゼの非競合的阻害剤です。 チミジル酸シンターゼを阻害することで、OSI-7904はチミンヌクレオチドの合成を阻害し、その結果、DNA複製と細胞分裂を阻害します .

製法

合成ルートと反応条件

OSI-7904の合成には、ベンゾキナゾリンコア構造の形成、続いてその活性に必要な官能基の導入が含まれます。主な手順は以下のとおりです。

ベンゾキナゾリンコアの形成: これは、適切な前駆体を制御された条件下で環化させることで行われます。

官能基の修飾: 所望の化学構造を得るために、メチル基とアミノ基を導入します。

工業生産方法

OSI-7904の工業生産は、通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を伴います。プロセスには以下が含まれます。

バッチ合成: 化学反応を実施するために大型反応器を使用します。

精製: 結晶化やクロマトグラフィーなどの技術を用いて純粋な化合物を単離します。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of OSI-7904 involves the formation of a benzoquinazoline core structure, followed by the introduction of functional groups necessary for its activity. The key steps include:

Formation of the benzoquinazoline core: This involves the cyclization of appropriate precursors under controlled conditions.

Functional group modifications: Introduction of methyl and amino groups to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of OSI-7904 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch synthesis: Utilizing large reactors to carry out the chemical reactions.

Purification: Employing techniques such as crystallization and chromatography to isolate the pure compound.

化学反応の分析

反応の種類

OSI-7904は、次のようなさまざまな種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を形成する可能性があります。

還元: 還元反応は官能基を修飾し、化合物の活性を変化させる可能性があります。

置換: 置換反応は、異なる官能基を導入し、その生物活性を強化または修飾する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬が制御された条件下で用いられます。

生成される主要な生成物

これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によって脱酸素化形態が生成される可能性があります。

科学研究への応用

化学

化学において、OSI-7904は、チミジル酸シンターゼの阻害とそのDNA合成への影響を調べるためのモデル化合物として使用されます。

生物学

生物学研究では、OSI-7904は、細胞分裂のメカニズムと、チミジル酸シンターゼの細胞プロセスにおける役割を調査するために使用されます。

医学

OSI-7904は、特にがん研究において、医学で重要な用途があります。 それは、急速に分裂する腫瘍細胞におけるDNA複製を阻害することで、さまざまな種類のがんを治療する可能性があるため、研究されています .

産業

製薬業界では、OSI-7904は、新しい抗がん剤や製剤の開発に使用されています。例えば、リポソーム封入型バージョンは、有効性を高め、副作用を軽減するために使用されています .

科学的研究の応用

Medicinal Chemistry

Anticancer Research

4,5-Dimethylpyrimidine-2-carbonitrile has been investigated for its potential in cancer treatment. It acts as an inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis in rapidly dividing cells. This inhibition can lead to the suppression of tumor growth by interfering with DNA replication processes in cancer cells .

Case Study: OSI-7904

A notable derivative of this compound, OSI-7904, has been studied extensively for its anticancer properties. Research indicates that OSI-7904 effectively inhibits DNA replication in various cancer cell lines, suggesting its potential as a therapeutic agent.

Biological Applications

Cell Division Mechanisms

In biological research, this compound is employed to explore the mechanisms underlying cell division and the role of thymidylate synthase in cellular processes. Its application helps elucidate the pathways involved in cell proliferation and cancer biology.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies indicate that pyrimidine derivatives exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial therapies .

Organic Synthesis

Synthesis of Heterocyclic Compounds

this compound serves as a key building block in synthesizing various heterocyclic compounds. Its reactivity allows for the formation of complex structures through multicomponent reactions and cyclization processes .

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Multicomponent | 4-Chloro benzaldehyde + dimethylpyrimidine derivative + nitrile | Solvent-free at 100 °C | Up to 75% |

| Cyclization | Aromatic aldehydes + barbituric acid + urea | Refluxing methanol | Excellent yields |

Catalytic Applications

Recent studies have explored using this compound in catalytic processes. For instance, it has been utilized in organocatalytic reactions to enhance the efficiency of synthesizing other pyrimidine derivatives through selective alkylation methods .

作用機序

OSI-7904は、チミジル酸シンターゼに非競合的に結合して酵素活性を阻害することでその効果を発揮します。この阻害は、デオキシウリジン一リン酸をチミジン一リン酸に変換することを防ぎ、これはDNA合成における重要なステップです。 その結果、DNA複製が停止し、急速に分裂する細胞で細胞周期停止とアポトーシスが発生します .

類似の化合物との比較

類似の化合物

5-フルオロウラシル: がん治療で広く使用されているチミジル酸シンターゼ阻害剤。

ラルチトレキセド: 同様の作用機序を持つ別のチミジル酸シンターゼ阻害剤。

ペメトレキセド: チミジル酸シンターゼやその他の葉酸依存酵素を阻害する、多標的アンチフォレート。

独自性

OSI-7904は、その非競合的阻害メカニズムと、他のチミジル酸シンターゼ阻害剤と比較して有効性を高め、毒性を軽減するリポソーム封入型薬物(OSI-7904L)としての製剤により、独自性を持ちます .

類似化合物との比較

Similar Compounds

5-Fluorouracil: A widely used thymidylate synthase inhibitor in cancer therapy.

Raltitrexed: Another thymidylate synthase inhibitor with similar mechanisms of action.

Pemetrexed: A multi-targeted antifolate that inhibits thymidylate synthase and other folate-dependent enzymes.

Uniqueness

OSI-7904 is unique due to its noncompetitive inhibition mechanism and its formulation as a liposome-encapsulated drug (OSI-7904L), which enhances its efficacy and reduces toxicity compared to other thymidylate synthase inhibitors .

生物活性

4,5-Dimethylpyrimidine-2-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a larger class of pyrimidine derivatives known for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring with two methyl groups at positions 4 and 5 and a cyano group at position 2. The presence of these functional groups influences its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including those similar to this compound. A notable study synthesized a series of pyrimidine-5-carbonitrile derivatives that were evaluated for their cytotoxicity against various human tumor cell lines. Among these derivatives, some exhibited significant antiproliferative activity against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cells. For instance, compound 11 showed IC50 values ranging from 2.4 to 4.14 μM across different cell lines, outperforming the standard EGFR inhibitor erlotinib .

The mechanism underlying the anticancer activity involves inhibition of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The synthesized compounds demonstrated the ability to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. Specifically, compound 11 was found to upregulate caspase-3 levels significantly, indicating its role in activating apoptotic pathways .

Antimicrobial Activity

Pyrimidine derivatives have also been investigated for their antimicrobial properties. A review on aryl-pyrimidines indicated that certain compounds exhibited significant antimicrobial activity against various microbial strains. While specific data on this compound is limited, its structural similarities suggest potential efficacy against bacterial and fungal pathogens .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often linked to their structural characteristics. In the case of this compound, modifications at different positions on the pyrimidine ring can significantly alter its pharmacological profile. For example:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 2 | Cyano group | Enhances antiproliferative activity |

| 4 & 5 | Methyl groups | Increases lipophilicity and cellular uptake |

Research indicates that introducing various substituents can optimize potency and selectivity towards specific biological targets .

Case Studies

- Cytotoxicity Study : A study conducted on a series of pyrimidine derivatives demonstrated that compounds with similar structures to this compound had enhanced cytotoxic effects against multiple cancer cell lines. The findings underscored the importance of structural modifications in increasing therapeutic efficacy .

- Antimicrobial Evaluation : In a comparative study involving various pyrimidine compounds, some exhibited promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Although specific results for this compound were not detailed, the trends suggested potential applications in treating infections .

特性

IUPAC Name |

4,5-dimethylpyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-4-9-7(3-8)10-6(5)2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZFCEVEXMOUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551364 | |

| Record name | 4,5-Dimethylpyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114969-77-6 | |

| Record name | 4,5-Dimethylpyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。